
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-((5,6-dichloropyridazin-4-yl)oxy)-N,N-diméthyléthanamine est un composé chimique appartenant à la classe des pyridazines. Ce composé se caractérise par la présence d'un cycle pyridazine substitué par deux atomes de chlore en positions 5 et 6, et d'un groupe éthylamine lié par l'intermédiaire d'un atome d'oxygène en position 4. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-((5,6-dichloropyridazin-4-yl)oxy)-N,N-diméthyléthanamine implique généralement la réaction de la 5,6-dichloropyridazine avec la N,N-diméthyléthanolamine dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est ensuite chauffé à une température appropriée pour compléter la synthèse.
Méthodes de production industrielles
En milieu industriel, la production de 2-((5,6-dichloropyridazin-4-yl)oxy)-N,N-diméthyléthanamine peut impliquer des procédés à flux continu pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs sont essentiels pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
La 2-((5,6-dichloropyridazin-4-yl)oxy)-N,N-diméthyléthanamine peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Les atomes de chlore sur le cycle pyridazine peuvent être substitués par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Oxydation : Formation des N-oxydes de pyridazine correspondants.
Réduction : Formation de dérivés pyridazine réduits.
Substitution : Formation de dérivés pyridazine substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
La 2-((5,6-dichloropyridazin-4-yl)oxy)-N,N-diméthyléthanamine a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 2-((5,6-dichloropyridazin-4-yl)oxy)-N,N-diméthyléthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Méthyl 2-((5,6-dichloropyridazin-4-yl)oxy)acétate
- Éthyl 2-((5,6-dichloropyridazin-4-yl)oxy)acétate
Unicité
La 2-((5,6-dichloropyridazin-4-yl)oxy)-N,N-diméthyléthanamine est unique en raison de son motif de substitution spécifique et de la présence du groupe N,N-diméthyléthanamine. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche.
Propriétés
Numéro CAS |
1346698-29-0 |
|---|---|
Formule moléculaire |
C8H11Cl2N3O |
Poids moléculaire |
236.10 g/mol |
Nom IUPAC |
2-(5,6-dichloropyridazin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H11Cl2N3O/c1-13(2)3-4-14-6-5-11-12-8(10)7(6)9/h5H,3-4H2,1-2H3 |
Clé InChI |
ZPAYQUJCLSTUDY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CN=NC(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


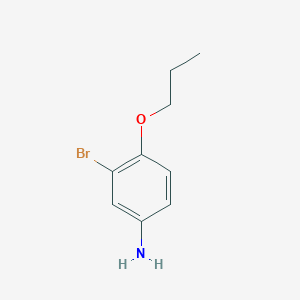
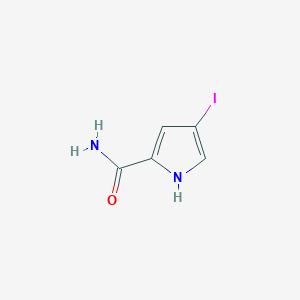

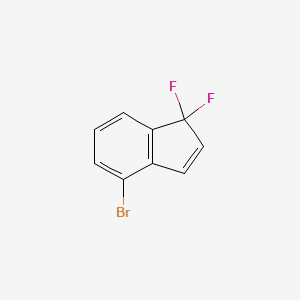

![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
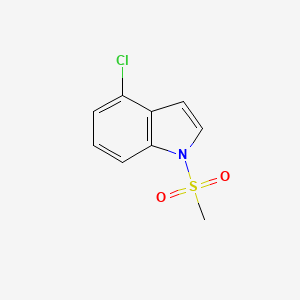


![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)


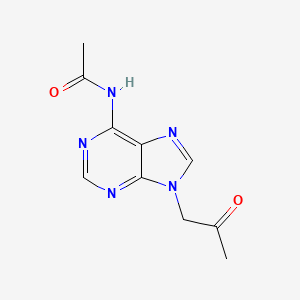
![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
